molecular formula C30H24 B15228893 1,3,5-Tri((E)-styryl)benzene

1,3,5-Tri((E)-styryl)benzene

Cat. No.: B15228893
M. Wt: 384.5 g/mol
InChI Key: PIZCYBQDMYNJND-VNQRMFGESA-N
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Description

1,3,5-Tri((E)-styryl)benzene is an organic compound characterized by a benzene ring substituted with three styryl groups in the 1, 3, and 5 positions. This compound is known for its unique photophysical properties, making it a subject of interest in various fields of scientific research, including materials science and organic electronics.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,5-Tri((E)-styryl)benzene can be synthesized through a series of reactions involving the coupling of styrene derivatives with a benzene core. One common method involves the Heck coupling reaction, where 1,3,5-tribromobenzene is reacted with styrene in the presence of a palladium catalyst and a base. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. This often includes the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,3,5-Tri((E)-styryl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of ethyl-substituted benzene derivatives.

    Substitution: Formation of halogenated or nitro-substituted benzene derivatives.

Scientific Research Applications

1,3,5-Tri((E)-styryl)benzene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3,5-Tri((E)-styryl)benzene involves its interaction with various molecular targets through its conjugated π-electron system. This allows the compound to participate in electron transfer processes, making it useful in applications like photodynamic therapy and as a photosensitizer in organic photovoltaics .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,5-Tri((E)-styryl)benzene is unique due to its combination of styryl groups and a benzene core, which provides a distinct set of photophysical properties. This makes it particularly valuable in applications requiring specific light absorption and emission characteristics .

Properties

Molecular Formula

C30H24

Molecular Weight

384.5 g/mol

IUPAC Name

1,3,5-tris[(E)-2-phenylethenyl]benzene

InChI

InChI=1S/C30H24/c1-4-10-25(11-5-1)16-19-28-22-29(20-17-26-12-6-2-7-13-26)24-30(23-28)21-18-27-14-8-3-9-15-27/h1-24H/b19-16+,20-17+,21-18+

InChI Key

PIZCYBQDMYNJND-VNQRMFGESA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=CC(=CC(=C2)/C=C/C3=CC=CC=C3)/C=C/C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)C=CC2=CC(=CC(=C2)C=CC3=CC=CC=C3)C=CC4=CC=CC=C4

Origin of Product

United States

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